2-Chloro-4-(3,4-dichlorophenyl)phenol
CAS No.: 124882-64-0
Cat. No.: VC11675034
Molecular Formula: C12H7Cl3O
Molecular Weight: 273.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124882-64-0 |
|---|---|
| Molecular Formula | C12H7Cl3O |
| Molecular Weight | 273.5 g/mol |
| IUPAC Name | 2-chloro-4-(3,4-dichlorophenyl)phenol |
| Standard InChI | InChI=1S/C12H7Cl3O/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H |
| Standard InChI Key | VQMNVNJOJQZHKW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)O |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)O |
Introduction
2-Chloro-4-(3,4-dichlorophenyl)phenol is a halogenated phenolic compound characterized by its chlorinated aromatic structure. This compound belongs to the family of chlorophenols, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is , and it consists of a phenolic group substituted with chlorine atoms at specific positions on the aromatic rings.
Structural Features
The molecule contains:
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A phenolic hydroxyl group (-OH) attached to a benzene ring.
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Three chlorine atoms: one on the primary phenol ring and two on the adjacent aromatic ring.
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A dihedral angle between the two benzene rings, which affects its chemical reactivity and physical properties.
This structure imparts unique physicochemical properties such as moderate hydrophobicity and reactivity due to the electron-withdrawing effects of chlorine atoms.
Synthesis
The synthesis of 2-Chloro-4-(3,4-dichlorophenyl)phenol typically involves:
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Halogenation: Controlled substitution reactions using chlorinating agents like chlorine gas or chlorinating reagents.
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Phenol Functionalization: Introduction of the hydroxyl group via electrophilic aromatic substitution or other synthetic strategies.
These steps require precise reaction conditions to ensure selective chlorination and high purity of the final product.
Applications
2-Chloro-4-(3,4-dichlorophenyl)phenol has potential applications in various fields due to its chemical properties:
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Antimicrobial Agent: Chlorophenols are known for their bactericidal and fungicidal properties.
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Intermediate in Synthesis: Used in the production of dyes, pesticides, and pharmaceuticals.
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Environmental Studies: As a model compound for studying chlorinated phenols' behavior in ecosystems.
Toxicological Profile
Chlorophenols, including this compound, have been studied for their toxicological effects:
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Cytotoxicity: They can disrupt cellular processes at high concentrations.
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Carcinogenic Potential: Some chlorophenols are classified as potential human carcinogens by regulatory agencies.
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Environmental Persistence: Due to their stability, they can accumulate in ecosystems, posing risks to aquatic life.
Environmental Impact
The presence of multiple chlorine atoms makes this compound resistant to biodegradation. It can persist in soil and water, contributing to long-term environmental contamination. Advanced oxidation processes (e.g., Fenton reactions) are often required for its degradation.
Research Findings
Recent studies have explored the following aspects:
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Biological Activity: Halogenated phenols exhibit antimicrobial properties but may also induce oxidative stress in biological systems.
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Degradation Pathways: Photocatalysis and bioremediation are effective methods for breaking down chlorinated phenols into less harmful compounds.
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Molecular Docking Studies: Computational studies suggest that such compounds can interact with biological targets like enzymes or receptors, offering insights into their bioactivity.
Safety Considerations
Handling this compound requires precautions due to its potential toxicity:
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Use personal protective equipment (PPE).
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Avoid inhalation or skin contact.
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Proper disposal methods should be employed to prevent environmental contamination.
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